![molecular formula C24H19F3N2O2 B2547947 3-(2-nitro-1-(4-(trifluoromethyl)phenyl)ethyl)-2-(p-tolyl)-1H-indole CAS No. 446270-67-3](/img/structure/B2547947.png)
3-(2-nitro-1-(4-(trifluoromethyl)phenyl)ethyl)-2-(p-tolyl)-1H-indole
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Overview
Description
3-(2-nitro-1-(4-(trifluoromethyl)phenyl)ethyl)-2-(p-tolyl)-1H-indole, also known as NTPI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. NTPI has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Scientific Research Applications
Pharmaceutical Research
This compound is of significant interest in pharmaceutical research due to its potential biological activities. Researchers are exploring its use as a lead compound for developing new drugs, particularly for its anti-inflammatory, analgesic, and anticancer properties. The presence of the trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical agents .
Chemical Synthesis
In the field of organic chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its unique structure, featuring both nitro and trifluoromethyl groups, makes it a versatile building block for creating a variety of derivatives with potential applications in different chemical reactions and processes .
Material Science
The compound’s structural properties make it a candidate for research in material science, particularly in the development of new polymers and advanced materials. Its ability to form stable, high-performance materials can be leveraged in creating coatings, adhesives, and other materials with enhanced durability and resistance to environmental factors .
Agricultural Chemistry
In agricultural chemistry, this compound is being investigated for its potential use as a pesticide or herbicide. The nitro and trifluoromethyl groups are known to impart biological activity, which could be harnessed to develop new agrochemicals that are more effective and environmentally friendly .
Environmental Science
Researchers are exploring the compound’s potential applications in environmental science, particularly in the detection and remediation of pollutants. Its unique chemical properties could be utilized in developing sensors for detecting hazardous substances or in creating materials that can absorb and neutralize environmental contaminants .
Biochemical Research
In biochemical research, this compound is being studied for its interactions with various biological molecules. Its structure allows it to bind to specific proteins or enzymes, making it a useful tool for studying biochemical pathways and mechanisms. This can lead to a better understanding of disease processes and the development of new therapeutic strategies .
These applications highlight the compound’s versatility and potential impact across multiple scientific fields. If you need more detailed information on any specific application, feel free to ask!
Mechanism of Action
Target of action
Compounds with an indole structure are known to have diverse biological activities . The specific targets of “3-(2-nitro-1-(4-(trifluoromethyl)phenyl)ethyl)-2-(p-tolyl)-1H-indole” would depend on its specific structure and functional groups.
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Indole derivatives are known to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
2-(4-methylphenyl)-3-[2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F3N2O2/c1-15-6-8-17(9-7-15)23-22(19-4-2-3-5-21(19)28-23)20(14-29(30)31)16-10-12-18(13-11-16)24(25,26)27/h2-13,20,28H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQHTXMHWRTNAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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